molecular formula C10H16O B2702838 4-Cyclobutylcyclohexan-1-one CAS No. 1427521-91-2

4-Cyclobutylcyclohexan-1-one

Cat. No.: B2702838
CAS No.: 1427521-91-2
M. Wt: 152.237
InChI Key: SVTUWKOIFTTYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutylcyclohexan-1-one is an organic compound with the molecular formula C10H16O It is a cyclohexanone derivative where a cyclobutyl group is attached to the fourth carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylcyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of cyclohexanone derivatives in the presence of cyclobutyl halides. The reaction is usually carried out in the presence of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyclobutyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted cyclohexanones

Scientific Research Applications

4-Cyclobutylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with a six-membered ring structure.

    Cyclobutylcyclohexane: A similar compound without the ketone functional group.

    Cyclohexanol: The reduced form of cyclohexanone.

Comparison: 4-Cyclobutylcyclohexan-1-one is unique due to the presence of both a cyclobutyl group and a ketone functional group. This combination imparts distinct chemical and physical properties, making it more reactive in certain chemical reactions compared to its simpler analogs. The presence of the cyclobutyl group also influences the compound’s steric and electronic properties, affecting its interaction with biological targets and its overall stability .

Biological Activity

4-Cyclobutylcyclohexan-1-one is a cyclic ketone that has garnered interest in various fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential toxicity.

Pharmacological Effects

The biological activity of this compound has been explored through various studies, revealing several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent.
  • Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The compound's ability to inhibit cell proliferation was particularly noted in breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent.

Understanding how this compound interacts at the molecular level is essential for its application in drug development. The mechanisms identified include:

  • Enzyme Inhibition : Research suggests that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could potentially lead to altered drug metabolism or enhanced efficacy of co-administered drugs.
  • Receptor Modulation : The compound appears to interact with various receptors, including those involved in neurotransmission. Preliminary data suggest that it may modulate GABAergic and dopaminergic systems, which are critical in mood regulation and neurological disorders.

Toxicity Profile

Evaluating the safety profile of this compound is paramount for its therapeutic use. Current findings indicate:

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect Observed Reference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityInhibits proliferation in MCF-7 and A549 cells
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Receptor ModulationModulates GABAergic and dopaminergic receptors
Acute ToxicityLethargy and respiratory distress at high doses

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Anticancer Activity : A study investigated the effects of this compound on MCF-7 cells, revealing a dose-dependent inhibition of cell growth with significant apoptosis induction observed through flow cytometry analysis.
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties, where disk diffusion methods were employed to assess its effectiveness against various pathogens, showing promising results comparable to conventional antibiotics.

Properties

IUPAC Name

4-cyclobutylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTUWKOIFTTYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.